3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one
Description
3-[(2E)-3-[4-(Dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one (IUPAC name) is a chalcone-coumarin hybrid compound characterized by a coumarin core (2H-chromen-2-one) substituted with a methoxy group at position 8 and a dimethylamino-phenyl-propenoyl moiety at position 2. The compound was synthesized via Claisen-Schmidt condensation, yielding an 85% product with a melting point of 192°C . Key spectral data include:
- IR: Peaks at 1712 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=C), and 1028 cm⁻¹ (C-O-C).
- NMR: δ 2.9 ppm (6H, dimethylamino CH₃), δ 6.54–8.1 ppm (aromatic protons), and δ 191.0 ppm (carbonyl carbon).
- Elemental Analysis: C 71.60%, H 5.10%, N 4.20%, consistent with the molecular formula C₂₀H₁₇NO₄ .
The compound’s structure combines the photophysical properties of coumarins with the biological activity of chalcones, making it a candidate for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-22(2)16-10-7-14(8-11-16)9-12-18(23)17-13-15-5-4-6-19(25-3)20(15)26-21(17)24/h4-13H,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQINKRQPZVYNM-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one typically involves the condensation reaction between 3-acetylcoumarin and 4-(dimethylamino)benzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
Scientific Research Applications
3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it undergoes a reaction with hypochlorite ions, leading to a change in its fluorescence properties. This change can be detected and measured, allowing for the quantification of hypochlorite ions in various samples . In medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Impact on Properties
Biological Activity
The compound 3-[(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxy-2H-chromen-2-one , also known as a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 349.38 g/mol. Its structure features a coumarin moiety, which is known for various biological activities.
Anti-Cancer Activity
Research has indicated that this compound exhibits significant anti-cancer properties. A study demonstrated that it induces apoptotic cell death in colon cancer cell lines (HCT116 and SW480) through the activation of death receptors such as Fas and DR3. The compound's effectiveness was shown to be dose-dependent, with notable inhibitory effects on tumor growth in vivo at doses ranging from 2.5 mg/kg to 5 mg/kg in mouse models .
Table 1: Summary of Anti-Cancer Effects
| Cell Line | IC50 (µg/ml) | Mechanism of Action |
|---|---|---|
| HCT116 | 15 | Activation of Fas and DR3 |
| SW480 | 10 | Inhibition of STAT3 and NF-κB pathways |
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It was found to inhibit monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. The inhibition of MAO-B by this compound showed an IC50 value of 0.51 µM, indicating strong potential for treating conditions like Alzheimer's disease .
Table 2: MAO Inhibition Activity
| Compound | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 0.51 | >78.4 |
Anti-Inflammatory Activity
In addition to its anti-cancer and neuroprotective effects, this compound has shown anti-inflammatory activity by inhibiting key inflammatory mediators. Studies indicate that it can reduce the expression of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .
Case Studies
- Colon Cancer Study : In a controlled experiment involving mice with induced colon cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its efficacy as an anti-cancer agent.
- Neuroprotection Study : A study investigating the effects on neurodegenerative models found that administration of the compound improved cognitive function and reduced neuronal death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
